2-Benzoxazolamine, N-(2-phenylethyl)-
Description
2-Benzoxazolamine, N-(2-phenylethyl)-, is a benzoxazole-derived compound characterized by a benzoxazole core (a benzene ring fused to an oxazole ring) substituted with an amine group at the 2-position and a phenylethyl side chain. The phenylethyl substituent may influence its lipophilicity and binding affinity to biological targets, as seen in structurally related compounds .
Properties
CAS No. |
111888-33-6 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H,16,17) |
InChI Key |
SEUDNVXVRKIQGF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Pharmacological Implications
- Substituent Effects : The phenylethyl group in 2-Benzoxazolamine, N-(2-phenylethyl)-, may enhance membrane permeability compared to simpler benzoxazolamines (e.g., 5-chloro derivatives), similar to how fluorosulfonyloxy groups in ’s compound improve reactivity for molecular docking . Chlorine or methoxy substituents (as in ’s compound) often increase electrophilicity but may elevate toxicity risks .
- Isoxazole derivatives () exhibit distinct reactivity due to the O-N ring system, enabling diverse pharmacological applications .
Research Findings and Limitations
- Gaps in Data : Direct studies on 2-Benzoxazolamine, N-(2-phenylethyl)-, are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
- Key Hypothesis : The compound’s phenylethyl chain may improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development, akin to benzisoxazole-based neuroleptics .
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